1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine is a complex organic compound that features a unique combination of fluorinated pyrimidine, phenyl, oxadiazole, and azetidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorine and phenyl groups. The oxadiazole moiety is then synthesized and attached to the pyrimidine core. Finally, the azetidine ring is formed and linked to the rest of the molecule through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or aminated compounds.
Scientific Research Applications
1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine: Lacks the oxadiazole moiety.
1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine: Similar structure but with different substituents.
Uniqueness
1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine is unique due to its combination of fluorinated pyrimidine, phenyl, oxadiazole, and azetidine moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-23(9-14-22-21-11-25-14)13-7-24(8-13)17-15(18)16(19-10-20-17)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAIAWVGLCYVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=CO1)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.